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Compound of Interest

Compound Name: saxagliptin monohydrate

Cat. No.: B1264215

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic
analysis of saxagliptin monohydrate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the
management of type 2 diabetes. This document details the Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule, offering
valuable data and experimental protocols for researchers and professionals in drug
development and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of
saxagliptin monohydrate. Both *H and 3C NMR provide detailed information about the
chemical environment of the hydrogen and carbon atoms, respectively, confirming the
compound's identity and purity.

Quantitative NMR Data

The following tables summarize the chemical shift assignments for saxagliptin monohydrate.

Table 1: *H NMR Chemical Shift Data for Saxagliptin Monohydrate
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

5.25 dd 1H

4.93 dd 1H

3.55-3.50 m 1H

3.35 S 1H

2.45 ddd 1H

2.25 dd 1H

2.18-2.10 m 2H

1.83-1.42 m 15H Adamantane protons
1.40-1.27 m 3H

1.0-0.87 m 2H

Data obtained in CD2Clz> at 400 MHz.

Table 2: 13C NMR Chemical Shift Data for Saxagliptin Monohydrate
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Chemical Shift (8) ppm Assignment

173.43 C=0

120.15 C=N

68.83 C-O

60.90

46.57

45.51

45.08

45.01

41.62

38.15

37.92

37.35

35.88

30.98

30.93

30.80

18.00

13.69

Data obtained in CD2Clz at 100 MHz.[1]

Experimental Protocol for NMR Analysis

A general protocol for the NMR analysis of saxagliptin monohydrate is as follows:

e Sample Preparation:
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o Accurately weigh 5-25 mg of saxagliptin monohydrate for *H NMR or 50-100 mg for 3C
NMR.

o Dissolve the sample in an appropriate deuterated solvent (e.g., CD2Clz, CDCls, DMSO-de)
in a clean, dry NMR tube to a final volume of approximately 0.5-0.7 mL.

o Ensure the sample is fully dissolved; vortex or gently warm if necessary.

o Filter the solution if any particulate matter is present to avoid compromising spectral
quality.

Instrument Parameters:

[e]

Acquire spectra on a spectrometer with a field strength of 400 MHz or higher for optimal
resolution.

o For 'H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

o For 3C NMR, a larger number of scans will be necessary due to the lower natural
abundance and gyromagnetic ratio of the 13C isotope.

o Use a standard internal reference, such as tetramethylsilane (TMS), or reference the
spectrum to the residual solvent peak.

Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decay (FID).

[¢]

Phase the spectrum and perform baseline correction.

[e]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

o

Assign the chemical shifts based on known values and correlation spectroscopy (e.g.,
COSY, HSQC) if necessary.
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NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in
saxagliptin monohydrate. The absorption of infrared radiation at specific frequencies
corresponds to the vibrational modes of the chemical bonds within the molecule.

Quantitative IR Data

The characteristic IR absorption peaks for saxagliptin are summarized in the table below.

Table 3: FT-IR Absorption Peaks for Saxagliptin

Wavenumber (cm~12) Vibrational Mode Functional Group
3450.12 N-H Stretching Amine/Amide

3301 O-H Stretching Hydroxyl, Water
2912.61 C-H Stretching Alkane

1614.47 C=N Stretching Nitrile

1255.70 C-0O Stretching Tertiary Alcohol

Data corresponds to solid-state analysis.[2]

Experimental Protocol for FT-IR Analysis
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A standard protocol for solid-state FT-IR analysis of saxagliptin monohydrate is as follows:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Place a small amount of the solid saxagliptin monohydrate sample directly onto the ATR

crystal.

o Apply consistent pressure using the instrument's pressure clamp to ensure good contact
between the sample and the crystal.

e |nstrument Parameters:

o

Collect a background spectrum of the empty, clean ATR crystal.

[e]

Set the spectral range, typically from 4000 to 400 cm~1.

(¢]

Select an appropriate number of scans (e.g., 16 or 32) to obtain a spectrum with a good
signal-to-noise ratio.

Set the resolution to 4 cm~1 or better.

(¢]

o Data Acquisition and Analysis:

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum against the background spectrum to produce the final absorbance or
transmittance spectrum.

o Identify and label the characteristic absorption peaks.

o Compare the obtained spectrum with a reference spectrum of saxagliptin monohydrate
for confirmation.
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FT-IR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation
pattern of saxagliptin, which is essential for its identification and for pharmacokinetic studies.
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is commonly
employed for the quantitative analysis of saxagliptin in biological matrices.

Quantitative MS Data

The key mass spectrometric parameters for saxagliptin are presented below.

Table 4: Mass Spectrometry Data for Saxagliptin

Parameter Value

Molecular Formula C18H25N302

Molecular Weight 315.41 g/mol

lonization Mode Electrospray lonization (ESI), Positive
Parent lon (m/z) 316.2

Major Product lon (m/z) 180.1

The parent ion corresponds to [M+H]*.[3][4]
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Experimental Protocol for LC-MS/MS Analysis

A typical protocol for the quantification of saxagliptin in a biological matrix (e.g., plasma) is as

follows:

o Sample Preparation (Solid Phase Extraction - SPE):

Pre-treat plasma samples with an appropriate acid (e.g., formic acid) to dissociate any
protein binding.

Condition a mixed-mode SPE cartridge (e.g., Oasis MCX) with methanol followed by
water.

Load the pre-treated plasma sample onto the SPE cartridge.
Wash the cartridge with an appropriate solvent to remove interferences.

Elute saxagliptin from the cartridge using a suitable elution solvent (e.g., methanol with
ammonium hydroxide).

The eluate can be injected directly or evaporated and reconstituted in the mobile phase.
Liquid Chromatography (LC) Parameters:

Column: A C18 reversed-phase column (e.g., ACQUITY HSS C18, 1.7 um, 2.1 x 100 mm)
is commonly used.[3]

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium
acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]

Flow Rate: A typical flow rate is around 0.4 mL/min.[3]

Column Temperature: Maintain the column at a constant temperature, for instance, 40 °C.

[3]

e Mass Spectrometry (MS) Parameters:

o lon Source: Electrospray lonization (ESI) in positive ion mode.
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o Detection Mode: Multiple Reaction Monitoring (MRM).

o MRM Transition: Monitor the transition from the parent ion (m/z 316.2) to the product ion
(m/z 180.1).[3]

o Optimize ion source parameters such as capillary voltage, desolvation temperature, and
gas flows to maximize the signal intensity.

Mechanism of Action: Signaling Pathway

Saxagliptin is a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is
responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1)
and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, saxagliptin
increases the levels of active GLP-1 and GIP, which in turn enhances glucose-dependent
insulin secretion from pancreatic 3-cells and suppresses glucagon secretion from pancreatic a-
cells. This leads to improved glycemic control.
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Mechanism of Action of Saxagliptin
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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